molecular formula C11H10ClNS B1452620 4-(3-Chlorophenyl)-2,5-dimethylthiazole CAS No. 881384-80-1

4-(3-Chlorophenyl)-2,5-dimethylthiazole

Cat. No.: B1452620
CAS No.: 881384-80-1
M. Wt: 223.72 g/mol
InChI Key: ZXNNPFPQIPWFJG-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)-2,5-dimethylthiazole” is a compound that likely contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring . The compound also has a chlorophenyl group attached to it .

Scientific Research Applications

  • Structural and Electronic Properties :

    • The structural geometry, bond lengths, angles, and torsion angles of related chlorophenyl thiadiazole compounds have been studied using Density Functional Theory (DFT). These studies also explore the electronic properties of these compounds, including molecular orbital analyses (Kerru et al., 2019).
  • Biological Evaluation as Anti-inflammatory Agents :

    • Derivatives of thiadiazole, similar in structure to 4-(3-Chlorophenyl)-2,5-dimethylthiazole, have shown direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis, suggesting potential application in treating inflammation-related diseases like asthma and rheumatoid arthritis (J. Suh et al., 2012).
  • Corrosion Inhibition Properties :

    • Certain 1,3,4-thiadiazole derivatives, closely related to the compound , have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating significant inhibition properties (Bentiss et al., 2007).
  • Antimicrobial Activity :

    • The synthesis of various derivatives related to this compound has led to compounds with notable antimicrobial activity, effective against a range of pathogenic bacterial and fungal strains (Sah et al., 2014).
  • Anticancer Potential :

    • Some derivatives of this compound have shown promising results as cytotoxic agents against various human cancer cell lines, indicating potential for development into anticancer drugs (Liu et al., 2017).

Mechanism of Action

Properties

IUPAC Name

4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNPFPQIPWFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653876
Record name 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881384-80-1
Record name 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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